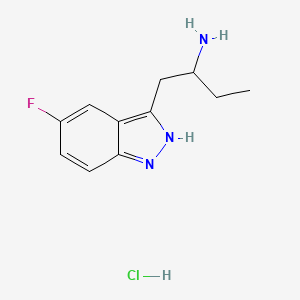
1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride is a synthetic compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the indazole ring enhances the compound’s chemical stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride typically involves the following steps:
Formation of the Indazole Ring: The indazole ring is synthesized through cyclization reactions involving appropriate precursors such as hydrazines and ortho-substituted nitrobenzenes.
Fluorination: Introduction of the fluorine atom at the 5-position of the indazole ring is achieved using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.
Alkylation: The butan-2-amine side chain is introduced through alkylation reactions using suitable alkyl halides.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of indazole oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives with varying functional groups.
科学的研究の応用
1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific enzymes and receptors.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
作用機序
The mechanism of action of 1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity. The compound can modulate signaling pathways by inhibiting or activating key proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
1H-indazole: A parent compound with similar structural features but lacking the fluorine atom and butan-2-amine side chain.
5-fluoro-1H-indazole: Similar to the target compound but without the butan-2-amine side chain.
1-(1H-indazol-3-yl)butan-2-amine: Lacks the fluorine atom but has the same side chain.
Uniqueness
1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride is unique due to the combined presence of the fluorine atom and the butan-2-amine side chain, which enhances its chemical stability, biological activity, and potential therapeutic applications compared to its analogs.
特性
分子式 |
C11H15ClFN3 |
|---|---|
分子量 |
243.71 g/mol |
IUPAC名 |
1-(5-fluoro-2H-indazol-3-yl)butan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H14FN3.ClH/c1-2-8(13)6-11-9-5-7(12)3-4-10(9)14-15-11;/h3-5,8H,2,6,13H2,1H3,(H,14,15);1H |
InChIキー |
BPHUBFXOJISQDK-UHFFFAOYSA-N |
正規SMILES |
CCC(CC1=C2C=C(C=CC2=NN1)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


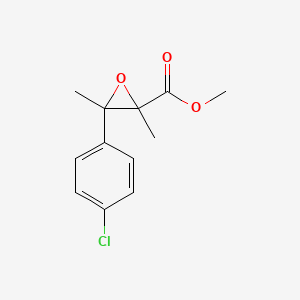
![2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B15301283.png)
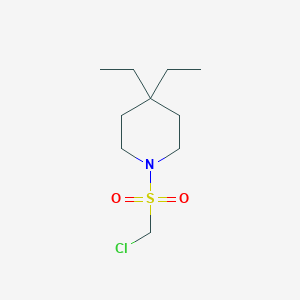

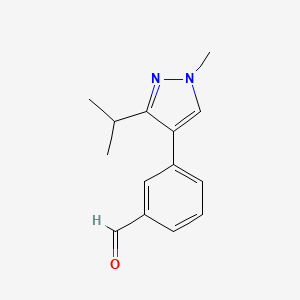
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B15301294.png)
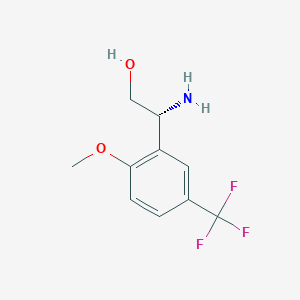
![(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B15301300.png)
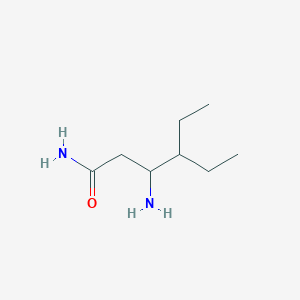
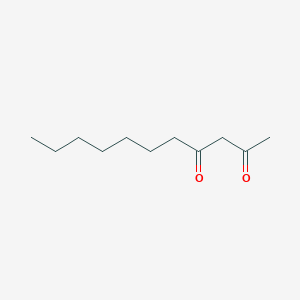
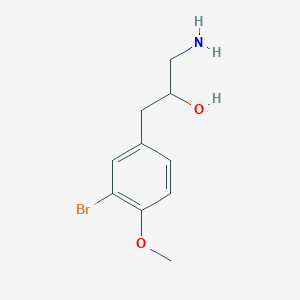
![tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate](/img/structure/B15301324.png)
![2-[5-(2-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15301325.png)

